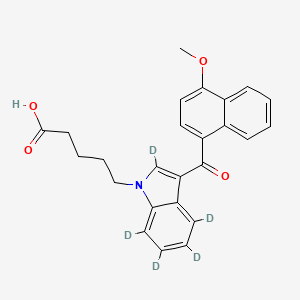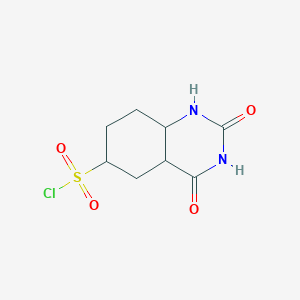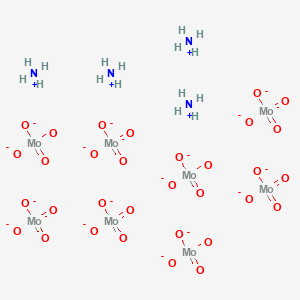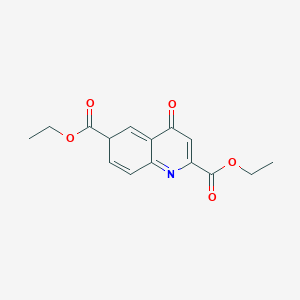![molecular formula C32H30FeN8 B15134609 iron(4+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B15134609.png)
iron(4+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(4+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene is a complex chemical compound with a unique structure. It is part of the phthalocyanine family, which are macrocyclic compounds known for their stability and electronic properties. These compounds are often used in various applications, including dyes, pigments, and catalysts.
Preparation Methods
The synthesis of iron(4+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene typically involves the reaction of iron salts with phthalocyanine precursors under controlled conditions. The reaction conditions often include high temperatures and the presence of solvents such as dimethylformamide or pyridine. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of iron(III) derivatives, while reduction reactions can produce iron(II) complexes .
Scientific Research Applications
Iron(4+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates. In biology, it has been studied for its potential use in photodynamic therapy, where it can generate reactive oxygen species to kill cancer cells. In medicine, it is being explored for its potential as an imaging agent due to its strong absorption in the visible spectrum. In industry, it is used as a pigment in dyes and inks due to its vibrant color and stability .
Mechanism of Action
The mechanism of action of this compound involves its ability to interact with molecular targets through coordination chemistry. The iron center can coordinate with various ligands, leading to the formation of stable complexes. These interactions can influence the electronic properties of the compound, making it useful in catalytic and photodynamic applications. The pathways involved often include electron transfer processes and the generation of reactive intermediates .
Comparison with Similar Compounds
Iron(4+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene is similar to other phthalocyanine compounds, such as copper phthalocyanine and zinc phthalocyanine. its unique iron center gives it distinct electronic properties and reactivity. For example, iron phthalocyanine can participate in redox reactions that are not possible with copper or zinc analogs. This makes it particularly useful in catalytic applications where electron transfer is crucial .
Properties
Molecular Formula |
C32H30FeN8 |
|---|---|
Molecular Weight |
582.5 g/mol |
IUPAC Name |
iron(4+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene |
InChI |
InChI=1S/C32H30N8.Fe/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-2,7-10,15-16,19-22,27-28H,3-6,11-14H2;/q-4;+4 |
InChI Key |
RMDCCKGZGGOSOY-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC2C3/N=C/4\[N-]/C(=N\C5[N-]/C(=N\C6=C7C(=C([N-]6)/N=C(/C2CC1)\[N-]3)C=CC=C7)/C8C5CCCC8)/C9=CC=CC=C49.[Fe+4] |
Canonical SMILES |
C1CCC2C(C1)C3[N-]C2=NC4=C5C=CC=CC5=C([N-]4)N=C6C7CCCCC7C([N-]6)N=C8C9=CC=CC=C9C(=N3)[N-]8.[Fe+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-oxo-4aH-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B15134552.png)
![2-chloro-N-[5-chloro-2-(dimethylamino)phenyl]acetamide](/img/structure/B15134560.png)



![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, 1-methyl-](/img/structure/B15134582.png)

![sodium [(4-methyl-1H-imidazol-5-yl)methyl]sulfanide](/img/structure/B15134614.png)

![2-[(5-Oxo-3,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B15134623.png)
![7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one](/img/structure/B15134630.png)

